2-[1,4]-Diazepan-1-yl-thiazol-4-one
Description
2-[1,4]-Diazepan-1-yl-thiazol-4-one is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a thiazol-4-one moiety. The diazepane ring contributes conformational flexibility, while the thiazol-4-one group introduces a ketone functional group that may enhance hydrogen-bonding interactions.
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C8H13N3OS/c12-7-6-13-8(10-7)11-4-1-2-9-3-5-11/h9H,1-6H2 |
InChI Key |
SYPJKXRBMUFUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=O)CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares 2-[1,4]-Diazepan-1-yl-thiazol-4-one with three classes of analogs:
Key Observations :
Comparison :
- The target compound likely requires milder conditions than iodine-mediated cyclization (used for benzodioxin-thiadiazole analogs), given the stability of the thiazol-4-one ring.
- Commercial availability of diazepane-thiazole derivatives implies scalability, contrasting with the complex multi-step syntheses of coumarin hybrids .
Inferences for Target Compound :
Computational and Experimental Analysis
While describes Multiwfn for wavefunction analysis, none of the provided studies apply this tool to the target compound.
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